N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pentanediamide
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Overview
Description
N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-N’-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pentanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-N’-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pentanediamide involves multiple steps, including the formation of intermediate compounds. One common method involves the use of copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The process may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-N’-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pentanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including the presence of catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-N’-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pentanediamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Properties
Molecular Formula |
C31H33N5O6 |
---|---|
Molecular Weight |
571.6 g/mol |
IUPAC Name |
N-(4-benzamido-2,5-dimethoxyphenyl)-N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pentanediamide |
InChI |
InChI=1S/C31H33N5O6/c1-20-29(31(40)36(35(20)2)22-14-9-6-10-15-22)34-28(38)17-11-16-27(37)32-23-18-26(42-4)24(19-25(23)41-3)33-30(39)21-12-7-5-8-13-21/h5-10,12-15,18-19H,11,16-17H2,1-4H3,(H,32,37)(H,33,39)(H,34,38) |
InChI Key |
HRQJIIPVNIZQMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCC(=O)NC3=CC(=C(C=C3OC)NC(=O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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